molecular formula C20H18N6 B13914766 (S)-6-Methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine

(S)-6-Methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine

Cat. No.: B13914766
M. Wt: 342.4 g/mol
InChI Key: GYBYHQNFFACLLM-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-6-Methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine (CAS 1661855-22-6) is a high-value chemical intermediate with the molecular formula C20H18N6 and a molecular weight of 342.4 g/mol . It is supplied as a white to off-white crystalline powder with a minimum assay of 98% . This compound is primarily recognized in scientific research as a key synthetic precursor in the development of targeted cancer therapeutics. Its principal research value lies in its role as the core scaffold for Zipalertinib (also known as CLN-081 or TAS6417), a pan-mutation-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor currently under investigation for the treatment of non-small cell lung cancer (NSCLC) . Biochemical and structural studies have shown that the inhibitor derived from this scaffold effectively targets EGFR exon 20 insertion variants, which are often resistant to earlier generations of EGFR inhibitors . As a versatile building block, this intermediate is also used as a catalyst or ligand in various organic and metal-organic chemical reactions, and finds applications in electrochemical research . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Customers are responsible for ensuring that their use of this product complies with all applicable patents and regulations. Seal and store at room temperature away from light .

Properties

Molecular Formula

C20H18N6

Molecular Weight

342.4 g/mol

IUPAC Name

(8S)-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine

InChI

InChI=1S/C20H18N6/c1-11-6-14(21)9-26-18(11)16(17-19(22)24-10-25-20(17)26)13-7-12-4-2-3-5-15(12)23-8-13/h2-8,10,14H,9,21H2,1H3,(H2,22,24,25)/t14-/m0/s1

InChI Key

GYBYHQNFFACLLM-AWEZNQCLSA-N

Isomeric SMILES

CC1=C[C@@H](CN2C1=C(C3=C(N=CN=C32)N)C4=CC5=CC=CC=C5N=C4)N

Canonical SMILES

CC1=CC(CN2C1=C(C3=C(N=CN=C32)N)C4=CC5=CC=CC=C5N=C4)N

Origin of Product

United States

Preparation Methods

Starting Materials and Core Formation

  • The pyrimidoindolizine scaffold is typically synthesized via cyclization reactions involving aminoazole derivatives and quinoline-containing precursors.
  • The quinolin-3-yl group is introduced through coupling reactions, often via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, depending on the precursor functionalities.

Amination and Diamine Functionalization

  • Diamine groups at positions 4 and 8 are introduced by selective amination reactions, often using ammonia or primary amines under controlled conditions.
  • Protection-deprotection strategies may be employed to selectively functionalize these positions without affecting other reactive sites.

Stereochemical Control

  • The (S)-configuration at the 6-methyl position is achieved by using chiral starting materials or chiral catalysts during key cyclization or substitution steps.
  • Enantioselective synthesis or resolution methods ensure the isolation of the desired enantiomer.

Reduction to Dihydro Form

  • The 8,9-dihydro modification is introduced by selective reduction of the corresponding double bond in the pyrimidoindolizine ring system.
  • Common reducing agents include catalytic hydrogenation or chemical hydride donors under mild conditions to avoid over-reduction.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Purpose/Outcome Notes
Core formation Aminoazole derivatives, quinoline precursors Formation of pyrimido[5,4-b]indolizine core Cyclization under heat
Quinoline introduction Pd-catalyzed coupling or nucleophilic substitution Attach quinolin-3-yl group at position 5 Requires inert atmosphere
Amination Ammonia or primary amines, carbodiimide coupling Install diamine groups at positions 4 and 8 Protection/deprotection steps
Stereochemical control Chiral catalysts or chiral starting materials Obtain (S)-enantiomer Chiral resolution if needed
Reduction (dihydro form) Catalytic hydrogenation or hydride donors Reduce double bond at 8,9 positions Mild conditions to avoid over-reduction
Purification Crystallization, chromatography Obtain pure compound Assay ≥ 98%

Summary and Professional Perspective

The preparation of (S)-6-Methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine is a sophisticated process requiring advanced synthetic organic chemistry techniques. The key challenges lie in the construction of the fused heterocyclic core, precise functionalization with amino groups and quinoline substituents, and stereochemical control to yield the (S)-enantiomer. The compound's high purity and well-defined stereochemistry are critical for its applications in pharmaceutical synthesis and catalysis.

Sources from patents and chemical suppliers confirm the compound's molecular characteristics and general synthetic framework. While detailed step-by-step experimental procedures are proprietary or embedded within broader synthetic schemes, the outlined methodology reflects the current state-of-the-art in heterocyclic synthesis involving pyrimidoindolizine derivatives.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline and indolizine rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophilic reagents such as halogens, and nucleophilic reagents such as amines, under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydro derivatives.

Scientific Research Applications

(S)-6-Methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-6-Methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound belongs to the pyrimidoindolizine class, which shares structural similarities with other fused heterocycles. Below is a comparative analysis with related compounds based on structural motifs, targets, and pharmacological profiles:

Compound Core Structure Target/Activity Key Features
(S)-6-Methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine Pyrimido[5,4-b]indolizine + quinoline EGFR exon 20 mutations (e.g., insASV, insSVD) Covalent acrylamide bond for sustained inhibition; S-configuration critical .
4,8-Disubstituted dihydropyrimido[5,4-b][1,4]oxazines Pyrimido[5,4-b][1,4]oxazine GPR119 agonists, DPP-4 modulators Lack quinoline moiety; optimized for metabolic stability and oral bioavailability .
Dihydroisoxazolo[5,4-b]pyridines Isoxazolo[5,4-b]pyridine Non-specific kinase inhibitors (screened) Synthesized via cyclocondensation; lower selectivity compared to pyrimidoindolizines .
Spiro-N,N-ketals Spirocyclic indole derivatives Anticancer (mechanism undefined) Novel rearranged products with spiro motifs; limited target validation .

Key Differentiators

Target Specificity: Unlike dihydropyrimidooxazines (GPR119/DPP-4 targets) or dihydroisoxazolopyridines (non-specific kinase activity), zipalertinib exhibits EGFR-exon20-specific inhibition due to its acrylamide warhead and quinoline-mediated hydrophobic interactions .

Stereochemical Advantage : The (S)-enantiomer shows superior binding affinity compared to its (R)-counterpart, as demonstrated in crystallographic studies .

Covalent Binding : The acrylamide group enables irreversible inhibition, differentiating it from reversible inhibitors like osimertinib analogs .

Biological Activity

(S)-6-Methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine, also known by its IUPAC name N-(4-amino-6-methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)prop-2-enamide, is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.

PropertyValue
Molecular FormulaC23H20N6O
Molecular Weight396.44 g/mol
IUPAC NameN-(4-amino-6-methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)prop-2-enamide
CAS Number1661854-97-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This action disrupts normal cellular functions and can lead to apoptosis in cancer cells.
  • DNA Intercalation : The quinoline moiety allows the compound to intercalate into DNA strands, disrupting replication and transcription processes, which is crucial for cancer cell proliferation.
  • Covalent Bond Formation : The acrylamide group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition and altering cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of (S)-6-Methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizine derivatives against various cancer cell lines.

Case Studies

  • In Vitro Cytotoxicity :
    • A study assessed the cytotoxic effects of the compound on several cancer cell lines including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer). The compound exhibited significant inhibitory activity with IC50 values indicating potent anticancer properties.
    • For instance, an IC50 value of 0.00217 µg/mL was reported against HT-29 cells, suggesting a strong potential for therapeutic applications in colorectal cancer treatment .
  • Mechanistic Insights :
    • The mechanism underlying its anticancer activity involves inducing oxidative stress within cancer cells and promoting apoptosis through the activation of intrinsic pathways .

Comparative Analysis

To better understand the biological activity of (S)-6-Methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizine derivatives compared to other anticancer agents, the following table summarizes key findings:

CompoundIC50 (µg/mL)Target Cancer Cell Line
(S)-6-Methyl-5-(quinolin-3-yl)...0.00217HT-29
Camptothecin0.0057KB
Doxorubicin0.01MCF-7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.